(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate
Description
The compound (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate is a heterocyclic aurone derivative characterized by a benzofuran core fused with a pyridine ring and a 4-bromobenzoate ester substituent. Its Z-configuration at the exocyclic double bond is critical for maintaining structural stability and bioactivity.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrNO4/c22-15-5-3-14(4-6-15)21(25)26-16-7-8-17-18(11-16)27-19(20(17)24)10-13-2-1-9-23-12-13/h1-12H/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXWVIOCRCAKBY-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C21H15BrN2O4, with a molecular weight of approximately 426.25 g/mol. Its structure features a benzofuran ring fused with a pyridine moiety and a bromobenzoate group, which contributes to its biological activity.
Target Receptors and Pathways:
The primary target for this compound is the Fibroblast Growth Factor Receptors (FGFRs) . Upon binding, the receptor undergoes dimerization and autophosphorylation, activating several downstream signaling pathways such as:
- RAS-MEK-ERK
- PI3K-Akt
- PLCγ
These pathways are crucial in regulating cell proliferation, survival, and apoptosis.
Biochemical Effects:
In vitro studies indicate that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. This is achieved through the activation of caspase pathways, leading to programmed cell death.
Antimicrobial Activity
Research shows that this compound exhibits significant antimicrobial properties against various bacterial strains. It likely inhibits bacterial enzymes involved in cell wall synthesis.
Case Study:
A study tested (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.
Anti-inflammatory Properties
This compound also shows anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production. It inhibits the activation of NF-kB, a key transcription factor in inflammatory responses.
Anticancer Potential
Preliminary studies suggest that (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies on breast cancer cell lines showed reduced cell viability and increased apoptotic markers after treatment with the compound.
Comparative Analysis
To better understand the uniqueness of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (Z)-3-oxo-2-(pyridin-2-ylmethylene)-2,3-dihydrobenzofuran | Pyridine at position 2 | Moderate antimicrobial | Different binding affinity |
| (Z)-3-oxo-2-(quinolin-3-ylmethylene)-2,3-dihydrobenzofuran | Quinoline instead of pyridine | Anticancer properties | Enhanced apoptosis induction |
| (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran | Pyridine at position 4 | Anti-inflammatory | Varying efficacy in inflammation |
Synthesis and Research Applications
The synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran typically involves multi-step organic reactions:
- Condensation : The reaction begins with the condensation of 3-pyridinecarboxaldehyde with 2,3-dihydrobenzofuran under basic conditions.
- Esterification : Followed by esterification with a bromobenzoic acid derivative using coupling agents such as DCC.
This compound serves as a valuable building block in drug development due to its diverse chemical reactivity.
Comparison with Similar Compounds
2,6-Dimethoxybenzoate Derivative
- Molecular Formula: C₂₃H₁₇BrNO₆ (403.11 g/mol for 4-bromo vs. 403.11 g/mol for 2,6-dimethoxy)
- CAS No.: 622795-29-3 (2,6-dimethoxy) vs. Not reported (4-bromo)
- Key Difference : The electron-donating methoxy groups in the dimethoxy analog may improve solubility but reduce electrophilic reactivity compared to the electron-withdrawing bromo group .
4-Methoxybenzenesulfonate Derivative
- CAS No.: 1164521-18-9
Pyridazine and Isoxazole Derivatives
lists compounds like I-6230 and I-6232 , which feature pyridazine rings and ethyl ester groups. While structurally distinct, these derivatives highlight the importance of heterocycle choice:
- Biological Relevance : Pyridazine-based analogs are often optimized for kinase inhibition, whereas benzofuran-pyridine hybrids may target DNA topoisomerases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
